REACTION_SMILES
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[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:23][CH2:24][NH2:25].[CH3:26][CH2:27][OH:28].[Cl:1][c:2]1[n:3][c:4]([C:12]([F:13])([F:14])[F:15])[n:5][c:6]([Cl:11])[c:7]1[N+:8](=[O:9])[O-:10]>>[c:2]1([NH:18][CH2:17][CH3:16])[n:3][c:4]([C:12]([F:13])([F:14])[F:15])[n:5][c:6]([Cl:11])[c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(Cl)nc(C(F)(F)F)nc1Cl
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Name
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Type
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product
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Smiles
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CCNc1nc(C(F)(F)F)nc(Cl)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |